3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(PROPAN-2-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
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Overview
Description
3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(PROPAN-2-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound. It is characterized by the presence of multiple fused rings, including triazolo, pyridazine, and pyrazolo moieties.
Preparation Methods
The synthesis of 3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(PROPAN-2-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the fused ring system, often using reagents like alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(PROPAN-2-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential to treat inflammatory diseases and certain types of cancer.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and therapeutic potential.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and signaling pathways associated with inflammation and cancer progression. It targets molecular pathways that regulate cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar compounds include other triazolo and pyridazine derivatives, such as:
1,2,4-TRIAZOLO[3,4-B]PYRIDAZINE: Known for its anti-inflammatory properties.
1,2,4-TRIAZOLO[4,3-B]PYRIDAZINE: Studied for its anticancer activities. The uniqueness of 3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[2-(PROPAN-2-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific structural configuration, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(2-propan-2-yloxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-12(2)31-17-8-6-5-7-15(17)16-11-20(30)23-22-21(16)13(3)26-29(22)19-10-9-18-25-24-14(4)28(18)27-19/h5-10,12,16H,11H2,1-4H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYCRLBODIUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3OC(C)C)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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